Butyl(4-methoxy-4-methylpentan-2-yl)amine
Description
Butyl(4-methoxy-4-methylpentan-2-yl)amine is a secondary amine characterized by a branched alkyl chain with a methoxy substituent at the 4-position and a butyl group attached to the amine nitrogen.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
N-butyl-4-methoxy-4-methylpentan-2-amine |
InChI |
InChI=1S/C11H25NO/c1-6-7-8-12-10(2)9-11(3,4)13-5/h10,12H,6-9H2,1-5H3 |
InChI Key |
VROTWFDDHSKUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)CC(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-methoxy-4-methylpentan-2-yl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Butyl(4-methoxy-4-methylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, electrophiles, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Butyl(4-methoxy-4-methylpentan-2-yl)amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butyl(4-methoxy-4-methylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine
- Structure : Features a 4-methoxy-4-methylpentan backbone but with dibenzyl groups instead of butyl.
- Synthesis: Prepared via alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol using KH and methyl iodide in THF .
b. (4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine
- Structure : Shares the 4-methoxy-4-methylpentan-2-yl group but substitutes butyl with a thiophen-2-ylmethyl moiety.
- Properties: Molecular formula C₁₂H₂₁NOS (Molar mass: 239.36 g/mol). The thiophene introduces sulfur-based electronegativity and aromaticity, which may alter binding affinities in biological systems .
c. [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
- Structure : Contains a methoxy-phenyl ethyl chain and a methylsulfanyl-benzyl group.
d. Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine
- Structure : Features a trifluoromethyl sulfanyl phenyl group.
- Properties : The CF₃ group significantly increases lipophilicity and resistance to oxidation, contrasting with the methoxy group’s moderate polarity .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| Butyl(4-methoxy-4-methylpentan-2-yl)amine | C₁₁H₂₃NO | 185.31 | Butyl, methoxy, branched alkyl | Moderate in polar organic solvents |
| (4-Methoxy-4-methylpentan-2-yl)(thiophen-2-ylmethyl)amine | C₁₂H₂₁NOS | 239.36 | Thiophenmethyl, methoxy | Lower aqueous solubility due to aromaticity |
| N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine | C₂₁H₂₇NO | 309.45 | Dibenzyl, methoxy | High lipophilicity, low polarity |
| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine | C₁₂H₁₆F₃NS | 263.32 | CF₃, sulfanyl | Hydrophobic, resistant to metabolic degradation |
Biological Activity
Butyl(4-methoxy-4-methylpentan-2-yl)amine, a compound characterized by its unique branched alkyl structure, exhibits notable biological activity through its interactions with various molecular targets. This article delves into the mechanisms of action, biological effects, and relevant research findings surrounding this compound.
| Property | Details |
|---|---|
| Molecular Formula | C12H19N |
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | LPZZJKBLKQOBMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)C1=CC=CC=C1N |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways. For instance, it can modulate enzyme activity through hydrogen bonding facilitated by its amine group.
- Receptor Binding : It has the potential to bind to receptors involved in neurotransmission and cellular signaling, which could affect physiological processes such as vascular regulation and homeostasis .
Biological Effects and Applications
Research indicates that this compound may have applications in medicinal chemistry due to its biological activity. Its interactions with biological targets suggest potential roles in:
- Pharmacology : The compound's ability to modulate receptor activity may lead to therapeutic applications in treating conditions related to neurotransmission.
- Toxicology : Safety assessments have identified concerns regarding systemic effects, skin sensitization, and respiratory irritation when used in certain concentrations .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Amine Derivatives : Research on derivatives of amines similar to this compound showed that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, leading to enhanced understanding of their pharmacological potential .
- Vascular Activity Assessment : A study assessing the vascular effects of related compounds revealed that certain amines could significantly influence vascular tone and blood flow regulation, indicating a potential for therapeutic use in cardiovascular conditions .
Safety and Regulatory Considerations
The Environmental Protection Agency (EPA) has highlighted safety concerns associated with the use of this compound in consumer products. Guidelines recommend limiting its concentration in formulations to mitigate risks of systemic toxicity and skin irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
